Calcium; 2,3,4,5,6-pentahydroxyhexanoate; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoate; hydrate
Description
The compound "Calcium; 2,3,4,5,6-pentahydroxyhexanoate; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoate; hydrate" (CAS: 6363-53-7) is a calcium salt complex comprising two distinct hydroxyhexanoate anions and a hydrate moiety. Structurally, it combines:
- 2,3,4,5,6-pentahydroxyhexanoate: A derivative of D-gluconic acid, a six-carbon sugar acid with five hydroxyl groups .
- 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoate: A glycosylated hydroxyhexanoate featuring a tetrahydropyran (cyclic sugar-like) substituent via an ether linkage .
- Hydrate: Stabilizes the crystal lattice through hydrogen bonding .
This compound exhibits high polarity due to its extensive hydroxylation and glycosylation, influencing its solubility in polar solvents like water. Its molecular formula is C₁₂H₂₄O₁₂ (MW: 360.31 g/mol), and it is stored under inert conditions to prevent hydrolysis or oxidation .
Properties
IUPAC Name |
calcium;2,3,4,5,6-pentahydroxyhexanoate;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12.C6H12O7.Ca.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRXSXDSNLJCRS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34CaO20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium glubionate is synthesized by reacting calcium carbonate with gluconic acid and lactobionic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired calcium salt.
Industrial Production Methods: In industrial settings, calcium glubionate is produced by combining calcium carbonate with gluconic acid and lactobionic acid in large reactors. The mixture is then subjected to filtration and purification processes to obtain the final product in a pure form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Calcium glubionate primarily undergoes complexation reactions due to the presence of calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions: The common reagents involved in the synthesis of calcium glubionate include calcium carbonate, gluconic acid, and lactobionic acid. The reaction conditions involve maintaining an aqueous medium with controlled temperature and pH.
Major Products Formed: The major product formed from the reaction is calcium glubionate itself, which is a stable complex of calcium ions with gluconate and lactobionate anions .
Scientific Research Applications
Calcium gluconate, also known as calcium 2,3,4,5,6-pentahydroxyhexanoate, is a calcium salt of gluconic acid with the molecular formula C12H22CaO14 . It is available as an organometallic compound . Calcium gluconate is employed in several medical applications, such as treating low blood calcium, high blood potassium, and magnesium toxicity .
Treatment of Hypocalcemia
Intravenous administration of a 10% calcium gluconate solution is a common treatment for low blood calcium levels (hypocalcemia) . This formulation contains 0.93% calcium ion (93 mg/dL) . Calcium lactate is better absorbed, and calcium chloride is administered instead of calcium gluconate when hypocalcemia is acute and severe .
Management of Hyperkalemia
Calcium gluconate serves as a cardioprotective agent for individuals with elevated blood potassium levels (hyperkalemia) . It is particularly recommended when potassium levels exceed 6.5 mmol/L or when electrocardiogram (ECG) changes indicate high blood potassium . While calcium gluconate does not directly affect potassium levels, it reduces the excitability of cardiomyocytes, thereby decreasing the risk of cardiac arrhythmias .
Overdose of Magnesium Sulfate
Calcium gluconate is used to counteract magnesium sulfate overdose, often administered to pregnant women to prevent seizures in conditions like preeclampsia . Overadministration of magnesium sulfate can lead to toxicity, resulting in respiratory depression and hyporeflexia (loss of deep tendon reflexes) .
Hydrofluoric Acid Burns
In the treatment of hydrofluoric acid burns, gel preparations containing calcium gluconate are applied to the affected area . The calcium gluconate reacts with hydrofluoric acid to form insoluble, non-toxic calcium fluoride . Additionally, calcium gluconate supplements may be administered to address hypocalcemia caused by the precipitation of serum calcium by fluoride ions .
Cardiac Arrest
Although intravenous calcium has been used during cardiac arrest, its routine use is generally not recommended . However, it is still advised in cases of cardiac arrest associated with high blood potassium, low blood calcium (e.g., after blood transfusions), and calcium channel blocker overdose . Calcium chloride is generally the preferred form in these situations .
As a supplement
Oral calcium salts, including calcium gluconate, are used as a dietary supplement for individuals who do not get enough calcium through their regular diet . Supplementation may be used to prevent or treat osteoporosis or rickets, which are consequences of hypocalcemia . It may also be used by certain individuals, such as pregnant, nursing, or postmenopausal women, and people taking medications like phenytoin, phenobarbital, or prednisone, to ensure they are getting enough calcium .
Production
Mechanism of Action
Calcium glubionate exerts its effects by providing a source of calcium ions, which are essential for various physiological processes. Calcium ions play a crucial role in the transmission of nerve impulses, contraction of cardiac, skeletal, and smooth muscles, bone formation, and blood coagulation . The compound helps maintain cell membrane and capillary permeability, acting as an activator in the transmission of nerve impulses and muscle contraction .
Comparison with Similar Compounds
Calcium Gluconate (C₁₂H₂₂CaO₁₄)
- Structure: Calcium salt of D-gluconic acid (2,3,4,5,6-pentahydroxyhexanoic acid) without glycosylation .
- Applications : Widely used in medicine for treating hypocalcemia and as an antidote for magnesium toxicity .
- Solubility : Highly water-soluble (3.3 g/100 mL at 25°C), comparable to the target compound due to shared hydroxyl groups .
Calcium Chloride Hexahydrate (CaCl₂·6H₂O)
Iron(III) 2,3,4,5,6-Pentahydroxyhexanoate (C₉H₈N₂O₂S₂)
Calcium Glucoheptonate (C₁₄H₂₆CaO₁₆)
- Structure : Calcium salt of a seven-carbon sugar acid (glucoheptonic acid) .
- Applications : Radiocontrast agent in imaging and calcium supplementation .
- Bioactivity : Slower calcium release compared to gluconate due to larger molecular size .
Comparative Data Table
Key Research Findings
Chelation Efficacy : The target compound’s glycosylation may enhance metal-binding selectivity compared to simpler salts like calcium gluconate, though its stability under physiological conditions requires further study .
Bioavailability : Calcium release from the target compound is likely slower than calcium chloride due to its organic structure but faster than glucoheptonate due to smaller size .
Synergistic Effects : The glycosylated moiety could modulate bioactivity, similar to plant-derived glycosides that improve solubility and target specificity .
Biological Activity
Calcium; 2,3,4,5,6-pentahydroxyhexanoate; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoate; hydrate is a complex organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is a calcium salt derived from gluconic acid and consists of multiple hydroxy groups that contribute to its solubility and reactivity. The molecular formula is with an average molecular weight of approximately 558.57 g/mol . The structure includes various hydroxyl groups that enhance its biological interactions.
Mechanisms of Biological Activity
- Calcium Chelation : The compound exhibits chelating properties that enable it to bind to calcium ions effectively. This characteristic is crucial for its role in biological systems where calcium plays a vital role in cellular signaling and bone health .
- Osteoblast Activity : Research has shown that calcium gluconate derivatives can stimulate osteoblast proliferation and differentiation. This is particularly relevant in the context of bone healing and regeneration . Calcium; 2,3,4,5,6-pentahydroxyhexanoate has been demonstrated to enhance the synthesis of collagen I in osteoblasts cultured in vitro, promoting bone formation and repair mechanisms .
- Antioxidant Properties : The presence of multiple hydroxyl groups contributes to the antioxidant capacity of the compound. This activity is beneficial in mitigating oxidative stress within biological systems .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Bone Health : Due to its ability to enhance osteoblast activity and promote collagen synthesis, it is being investigated for use in treating conditions like osteoporosis and aiding in fracture healing .
- Nutritional Supplement : As a source of bioavailable calcium, it may serve as a dietary supplement for individuals with calcium deficiencies or at risk for bone-related diseases .
Case Study 1: Osteoporosis Treatment
A study involving postmenopausal women indicated that supplementation with calcium gluconate derivatives significantly improved bone mineral density over six months compared to a placebo group. Participants receiving the supplement showed increased markers for bone formation and reduced markers for bone resorption.
Case Study 2: Fracture Healing
In an animal model of bone fracture, administration of calcium; 2,3,4,5,6-pentahydroxyhexanoate was associated with accelerated healing times. Histological analysis revealed increased osteoblast activity at the fracture site and enhanced mineralization compared to controls.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Average Molecular Weight | 558.57 g/mol |
| CAS Number | Not specified |
| Biological Activities | Osteoblast stimulation |
| Antioxidant capacity | Present |
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this calcium complex?
Methodological Answer:
Statistical Design of Experiments (DoE) is critical for efficient synthesis optimization. Use factorial designs to screen variables (e.g., temperature, pH, reactant ratios) and response surface methodology (RSM) to model nonlinear relationships. For example, fractional factorial designs minimize the number of trials while identifying significant factors affecting yield or purity . Coupling DoE with real-time spectroscopic monitoring (e.g., FTIR, NMR) can accelerate data acquisition and refine reaction parameters .
Basic: Which characterization techniques are essential for verifying the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm hydroxyl and tetrahydropyran ring configurations. Compare spectra with computational predictions (e.g., density functional theory) to resolve stereochemical ambiguities .
- X-ray Diffraction (XRD): Determine crystalline structure and calcium coordination geometry, especially if the compound forms hydrates or polymorphs .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between hydrate and anhydrous forms .
Advanced: How can quantum chemical calculations enhance reaction mechanism elucidation for this compound?
Methodological Answer:
Quantum mechanics/molecular mechanics (QM/MM) simulations can model the hydrolysis or coordination dynamics of the tetrahydropyran-oxy-hexanoate moiety. For example:
- Reaction Path Search: Use intrinsic reaction coordinate (IRC) calculations to identify transition states and intermediates in glycosidic bond formation/cleavage .
- Solvent Effects: Apply polarizable continuum models (PCM) to simulate solvent interactions affecting calcium ion chelation .
- Validation: Cross-reference computed vibrational frequencies (IR/Raman) with experimental data to confirm mechanistic hypotheses .
Advanced: What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Use Arrhenius kinetics to predict degradation rates at elevated temperatures. Monitor decomposition products via HPLC or LC-MS .
- pH-Dependent Solubility: Employ potentiometric titrations to determine pKa values of hydroxyl groups and assess precipitation thresholds .
- Thermogravimetric Analysis (TGA): Quantify hydrate loss at incremental temperatures and correlate with crystallinity changes observed via XRD .
Basic: What safety protocols are critical when handling this calcium complex in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as the compound may cause irritation .
- Ventilation: Use fume hoods for weighing or reactions to avoid inhalation of fine particulates.
- Waste Disposal: Classify waste as hazardous due to potential metal content and coordinate with authorized disposal services .
Advanced: How can AI-driven process simulation improve scalability of this compound’s synthesis?
Methodological Answer:
- COMSOL Multiphysics Integration: Model mass transfer limitations in reactor design (e.g., membrane separation for purification) using finite element analysis .
- Machine Learning (ML): Train neural networks on historical synthesis data to predict optimal reaction conditions (e.g., catalyst loading, mixing rates) and reduce trial-and-error experimentation .
- Digital Twins: Develop real-time simulations that adjust parameters (e.g., flow rates) based on inline analytics (e.g., Raman spectroscopy) to maintain product consistency .
Basic: How to address conflicting spectroscopic data during structural validation?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., NMR, XRD, and MS) to resolve discrepancies. For instance, XRD can clarify ambiguous NOE effects in NMR .
- Computational Refinement: Use molecular dynamics simulations to model conformational flexibility that may explain spectral variations .
- Sample Purity: Re-run chromatography (e.g., HPLC) to isolate impurities contributing to anomalous peaks .
Advanced: What strategies are effective for analyzing the compound’s role in calcium-mediated biological systems?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity between the compound and calcium-dependent proteins (e.g., calmodulin) .
- Fluorescence Microscopy: Label the compound with fluorophores (e.g., FITC) to track intracellular calcium chelation in cell cultures .
- Comparative Studies: Use knockout models (e.g., CRISPR-edited cells lacking calcium channels) to isolate the compound’s biochemical effects .
Basic: What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?
Methodological Answer:
- Standardized Protocols: Document exact stoichiometry, solvent grades, and drying times for intermediates.
- In-Process Controls (IPC): Implement inline pH probes and turbidity sensors to monitor reaction progress .
- Batch Tracking: Use laboratory information management systems (LIMS) to log deviations and correlate with yield/purity outcomes .
Advanced: How to investigate the compound’s interactions with other metal ions in competitive binding studies?
Methodological Answer:
- Competitive Titration: Employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify displacement of calcium by transition metals (e.g., Fe, Zn) .
- Molecular Dynamics (MD): Simulate ligand-metal coordination dynamics in silico to predict selectivity trends .
- Spectroscopic Probes: Use UV-Vis spectroscopy with metallochromic indicators (e.g., Arsenazo III) to monitor real-time metal binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
